

Application Notes and Protocols for Sulfo-Cy3 Amine in Super-Resolution Microscopy

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Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy3 amine**, a water-soluble and amine-reactive fluorescent dye, for super-resolution microscopy. The protocols focus on Stochastic Optical Reconstruction Microscopy (STORM), a powerful technique for achieving nanoscale resolution imaging.

Introduction to Sulfo-Cy3 Amine

Sulfo-Cy3 amine is a derivative of the well-established Cy3 dye, modified with sulfonate groups to enhance its water solubility.^{[1][2]} This property is highly advantageous for bioconjugation in aqueous environments, minimizing aggregation and ensuring efficient labeling of proteins, antibodies, and other biomolecules.^{[3][4]} Its primary amine group allows for straightforward covalent attachment to molecules containing reactive carboxylic acid or N-hydroxysuccinimide (NHS) ester groups.^[5] With its bright fluorescence and photostability, Sulfo-Cy3 and its derivatives are valuable tools for advanced imaging techniques.^{[2][6][7]}

Key Features and Applications:

- High Water Solubility: The presence of sulfonate groups prevents aggregation and ensures reliable labeling in aqueous buffers.^{[1][3]}
- Amine-Reactivity: Readily conjugates with NHS esters and other carboxylate-activated molecules.^[5]

- Bright and Photostable: Exhibits strong fluorescence and good photostability, crucial for the demanding illumination conditions of super-resolution microscopy.[2][6]
- Super-Resolution Imaging: Particularly well-suited for STORM, often used as an "activator" fluorophore in a dye pair with a "reporter" dye like Alexa Fluor 647 or Cy5.[8][9][10]
- Versatile Labeling: Can be used to label a wide range of biomolecules, including antibodies and proteins for immunofluorescence applications.[11]

Quantitative Data

Photophysical Properties of Sulfo-Cy3

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{ex})	~548-555 nm	[2][12]
Maximum Emission Wavelength (λ_{em})	~563-572 nm	[2][12]
Molar Extinction Coefficient (ϵ)	$\sim 150,000 - 162,000 \text{ M}^{-1}\text{cm}^{-1}$	[2][12]
Fluorescence Quantum Yield (Φ)	~0.1	[2][4]

Performance in Super-Resolution Microscopy (STORM)

Parameter	Typical Value	Reference(s)
Achievable Lateral Resolution	20-30 nm	[13]
Role in STORM	Activator Dye (in a pair)	[8][10]
Common Reporter Dye Pair	Alexa Fluor 647 / Cy5	[8][9]
Recommended Laser Line for Activation	532 nm or 561 nm	[9][10]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy3 NHS Ester to Antibodies

This protocol details the labeling of antibodies with an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3. The NHS ester reacts with primary amines on the antibody, primarily on lysine residues, to form a stable amide bond.[9][14]

Materials:

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Sulfo-Cy3 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.5-9.5
- Purification column (e.g., Sephadex G-25)
- Reaction tubes
- Pipettes

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in a carbonate-bicarbonate buffer to a final concentration of 2-10 mg/mL for optimal labeling.[10] The pH of the solution should be adjusted to 8.5-9.5 using 1 M sodium bicarbonate.[10] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions, which will compete with the labeling reaction.[10]
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]
- Perform the Labeling Reaction:

- Add the reactive dye solution to the antibody solution at a molar ratio of dye to antibody between 5:1 and 20:1.^[8] The optimal ratio should be determined empirically for each antibody.
- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.^[15]
- Purify the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).
 - Collect the fractions containing the labeled antibody. The concentration of the labeled antibody and the degree of labeling can be determined spectrophotometrically.
- Storage:
 - Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.^[8]

Protocol 2: Sample Preparation for STORM Imaging of Intracellular Targets

This protocol outlines the steps for preparing fixed cells labeled with Sulfo-Cy3 conjugates for STORM imaging.

Materials:

- Cells grown on glass-bottom dishes or coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

- Primary antibody (unlabeled)
- Sulfo-Cy3 labeled secondary antibody (from Protocol 1)
- STORM Imaging Buffer

Procedure:

- Cell Fixation:
 - Wash the cells three times with pre-warmed PBS.
 - Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[[16](#)]
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[[16](#)]
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells in Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Labeling:
 - Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature.
 - Wash the cells three times with a wash buffer (e.g., 0.2% BSA and 0.05% Triton X-100 in PBS).
 - Dilute the Sulfo-Cy3 labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
 - Wash the cells extensively with the wash buffer to remove unbound secondary antibodies.

- Preparation for Imaging:
 - The sample is now ready for imaging in a suitable STORM imaging buffer.

Protocol 3: Preparation of a GLOX-based STORM Imaging Buffer

A critical component for successful STORM is the imaging buffer, which facilitates the photoswitching of the fluorophores. A common formulation is a glucose oxidase/catalase (GLOX) based buffer with a reducing agent like cysteamine (MEA).

Materials:

- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
- Glucose Oxidase
- Catalase
- 1 M Cysteamine (MEA) stock solution

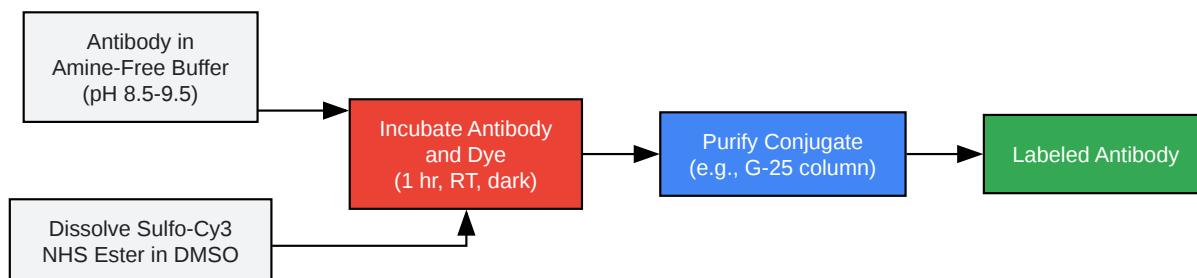
Procedure:

- Prepare GLOX Solution (prepare fresh, stable for up to 2 weeks at 4°C):
 - Dissolve 14 mg of Glucose Oxidase and 50 µL of Catalase (17 mg/mL) in 200 µL of Buffer A.
- Prepare STORM Imaging Buffer (prepare fresh before each imaging session):
 - To 620 µL of Buffer B, add 7 µL of the GLOX solution and 70 µL of 1 M MEA stock solution.[1]
 - Mix gently by vortexing.
- Imaging:

- Replace the buffer on the sample with the freshly prepared STORM imaging buffer immediately before imaging.

Visualizations

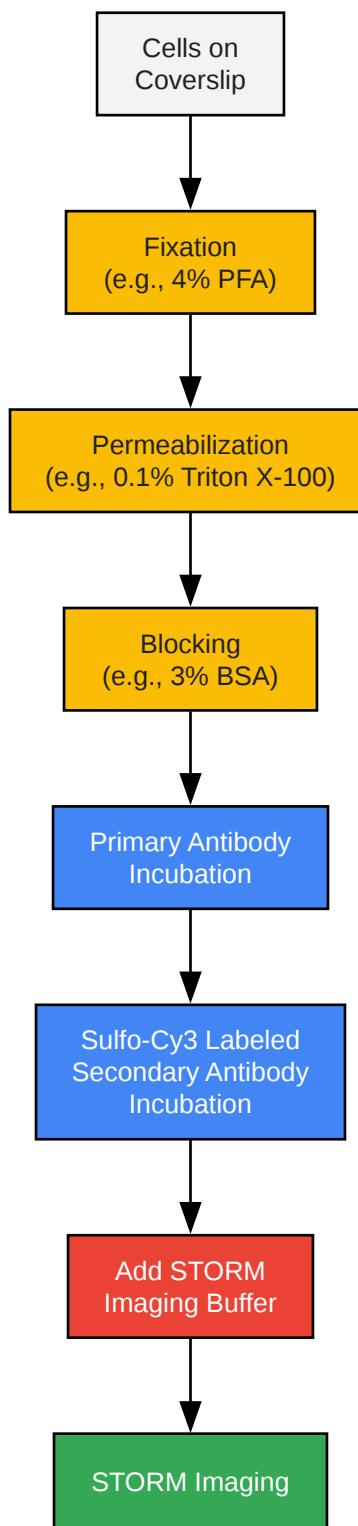
Antibody Conjugation Workflow



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Caption: Workflow for conjugating Sulfo-Cy3 NHS ester to an antibody.

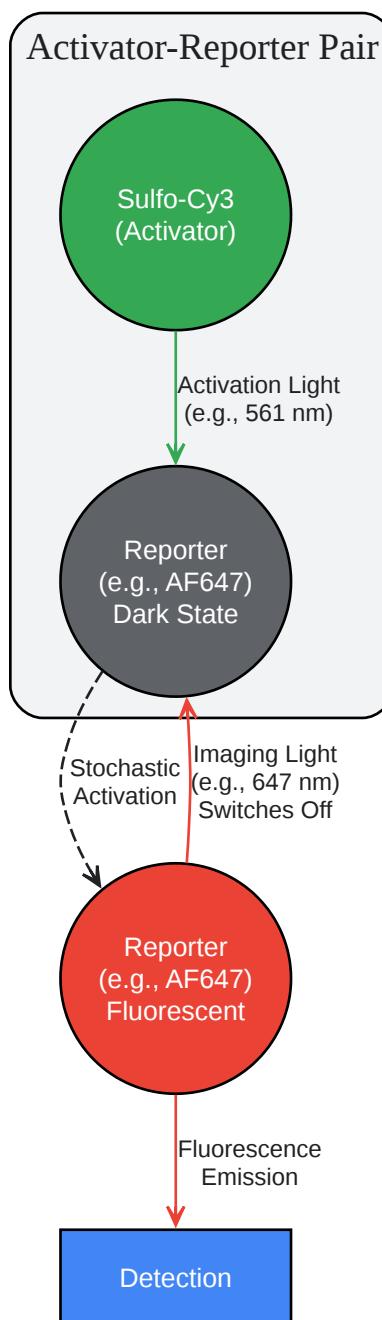
STORM Sample Preparation and Imaging Workflow



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Caption: General workflow for preparing and imaging fixed cells using STORM.

Sulfo-Cy3 in Activator-Reporter Pair STORM



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Caption: Role of Sulfo-Cy3 as an activator in STORM microscopy.

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